molecular formula C17H20FN3O4S B133834 Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate CAS No. 289042-11-1

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate

Cat. No. B133834
M. Wt: 381.4 g/mol
InChI Key: BYVHIGJQQZGFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710178B2

Procedure details

10.0 g (37.7 mmol) of methyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate were introduced into 50 ml of toluene, together with 10.17 g (75.4 mmol) of N-cyano-N-methylmethanesulphonamide and the mixture was treated at room temperature with 3.61 g (18.9 mmol) of titanium tetrachloride. The reaction progressed exothermically. The red-orange-coloured suspension was heated to 110° C. and stirred for 4.5 h. It was then cooled to room temperature and treated with 30 ml of water. The organic phase was separated off and the aqueous phase was extracted with ethyl acetate (30 ml). The combined organic phases were washed with 30 ml of water and dried over magnesium sulphate. After filtering and concentrating the solution in a water-jet vacuum and drying in vacuo, 11.54 g of crude product were obtained in the form of a tacky oil.
Name
methyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
N-cyano-N-methylmethanesulphonamide
Quantity
10.17 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
13.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[C:10]([C:15](=O)[CH:16]([CH3:18])[CH3:17])[C:11]([O:13][CH3:14])=[O:12])[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1.C1(C)C=CC=CC=1.[C:27]([N:29]([CH3:34])[S:30]([CH3:33])(=[O:32])=[O:31])#[N:28]>[Ti](Cl)(Cl)(Cl)Cl.O>[F:9][C:6]1[CH:7]=[CH:8][C:3]([C:2]2[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:15]([CH:16]([CH3:18])[CH3:17])[N:28]=[C:27]([N:29]([S:30]([CH3:33])(=[O:32])=[O:31])[CH3:34])[N:1]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
methyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate
Quantity
10 g
Type
reactant
Smiles
NC(C1=CC=C(C=C1)F)=C(C(=O)OC)C(C(C)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
N-cyano-N-methylmethanesulphonamide
Quantity
10.17 g
Type
reactant
Smiles
C(#N)N(S(=O)(=O)C)C
Step Two
Name
Quantity
3.61 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (30 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with 30 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the solution in a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1C(=O)OC)C(C)C)N(C)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.54 g
YIELD: PERCENTYIELD 13.5%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.